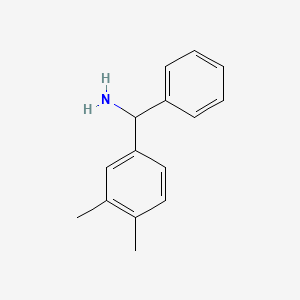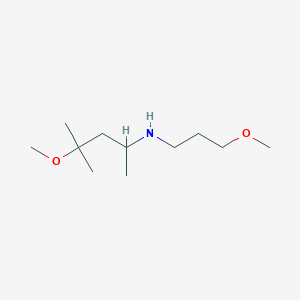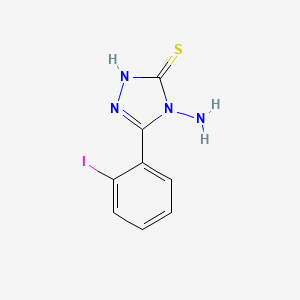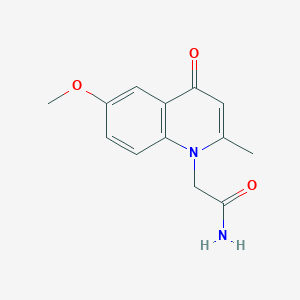
N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-diclorobencil)-2-(2-fluorofenoxi)-N-(tetrahidrofurano-2-ilmetil)acetamida es un compuesto orgánico sintético que pertenece a la clase de las amidas. Este compuesto se caracteriza por la presencia de un grupo diclorobencilo, un grupo fluorofenoxi y un grupo tetrahidrofurano-2-ilmetil unido a una estructura acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,4-diclorobencil)-2-(2-fluorofenoxi)-N-(tetrahidrofurano-2-ilmetil)acetamida normalmente implica varios pasos:
Formación del intermedio diclorobencilo: El material de partida, cloruro de 2,4-diclorobencilo, se hace reaccionar con un nucleófilo adecuado para formar el intermedio diclorobencilo.
Introducción del grupo fluorofenoxi: El intermedio diclorobencilo se hace reaccionar entonces con 2-fluorofenol en condiciones básicas para introducir el grupo fluorofenoxi.
Formación del intermedio tetrahidrofurano-2-ilmetil: El tetrahidrofurano se hace reaccionar con un reactivo adecuado para formar el intermedio tetrahidrofurano-2-ilmetil.
Reacción de acoplamiento: El paso final implica acoplar el intermedio diclorobencilo-fluorofenoxi con el intermedio tetrahidrofurano-2-ilmetil en presencia de un agente de acoplamiento para formar el compuesto acetamida deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas mencionadas anteriormente para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,4-diclorobencil)-2-(2-fluorofenoxi)-N-(tetrahidrofurano-2-ilmetil)acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de las condiciones de reacción.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.
Sustitución: Reactivos como halógenos, ácidos o bases se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede estudiarse por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede explorar su potencial como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales o como reactivo en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(2,4-diclorobencil)-2-(2-fluorofenoxi)-N-(tetrahidrofurano-2-ilmetil)acetamida dependería de su aplicación específica. En química medicinal, por ejemplo, el compuesto puede interactuar con dianas moleculares específicas como enzimas o receptores, modulando su actividad y dando lugar a efectos terapéuticos. Las vías implicadas se dilucidarían mediante estudios bioquímicos y farmacológicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
N-(2,4-diclorobencil)-2-(2-fluorofenoxi)-N-metil acetamida: Estructura similar pero carece del grupo tetrahidrofurano-2-ilmetil.
N-(2,4-diclorobencil)-2-(2-clorofenoxi)-N-(tetrahidrofurano-2-ilmetil)acetamida: Estructura similar pero tiene un grupo clorofenoxi en lugar de un grupo fluorofenoxi.
Singularidad
N-(2,4-diclorobencil)-2-(2-fluorofenoxi)-N-(tetrahidrofurano-2-ilmetil)acetamida es única debido a la combinación de sus grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas en comparación con compuestos similares. Esta singularidad se puede aprovechar en diversas aplicaciones, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C20H20Cl2FNO3 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)methyl]-2-(2-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H20Cl2FNO3/c21-15-8-7-14(17(22)10-15)11-24(12-16-4-3-9-26-16)20(25)13-27-19-6-2-1-5-18(19)23/h1-2,5-8,10,16H,3-4,9,11-13H2 |
Clave InChI |
BTRPQXQAMVSRME-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)













